2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate is a synthetic compound characterized by an indole ring with various substituents, including a bromine atom, an ethyl group, and a methyl group. The molecular formula for this compound is , and it has a molecular weight of approximately 371.23 g/mol. This compound appears as a white crystalline solid with a melting point of 210-212°C and is soluble in dimethyl sulfoxide, with limited solubility in ethanol, methanol, and water .
It was first synthesized and characterized by Wang et al. in 2018, marking its introduction as a novel compound with potential applications in various fields. The oxalate salt form enhances its stability and solubility, making it suitable for laboratory use.
These reactions highlight the versatility of this compound in synthetic chemistry.
Research into the biological activities of 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate is still in its early stages. Preliminary studies suggest potential antimicrobial and anticancer properties, but comprehensive investigations are needed to elucidate the mechanisms of action and therapeutic applications . The indole structure is known for its interactions with various biological receptors, which may contribute to its pharmacological effects.
The synthesis of 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate involves several steps:
This multi-step synthesis demonstrates the complexity involved in creating this compound.
The potential applications of 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate span various fields:
These applications underscore its significance in both academic research and industrial settings.
Several compounds share structural similarities with 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate. These include:
While these compounds share an indole core and similar substituents, 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-ylyl)ethylamine oxalate is unique due to its specific combination of bromine and ethyl groups along with the oxalate salt form. This distinct configuration may influence its reactivity and interactions with biological targets compared to other indole derivatives .